molecular formula C8H8N2O B1319122 2-Ethoxyisonicotinonitrile CAS No. 869299-29-6

2-Ethoxyisonicotinonitrile

Cat. No.: B1319122
CAS No.: 869299-29-6
M. Wt: 148.16 g/mol
InChI Key: UDXZRNGEMFVRSG-UHFFFAOYSA-N
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Description

2-Ethoxyisonicotinonitrile is a chemical compound with the molecular formula C9H8N2O. It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

2-Ethoxyisonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s anti-inflammatory and anti-microbial properties make it useful in biological studies to understand its effects on various biological pathways.

    Medicine: Preclinical studies have shown its potential therapeutic effects in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Preparation Methods

The synthesis of 2-Ethoxyisonicotinonitrile typically involves the reaction of ethoxyacetonitrile with isonicotinic acid or its derivatives under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-Ethoxyisonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 2-Ethoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways that are involved in inflammation and tumor growth. The compound’s anti-microbial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Comparison with Similar Compounds

2-Ethoxyisonicotinonitrile can be compared with other similar compounds such as:

    Isonicotinonitrile: Similar in structure but lacks the ethoxy group, which may result in different biological activities and chemical reactivity.

    Ethoxybenzene: Contains an ethoxy group but lacks the nitrile functionality, leading to different chemical properties and applications.

    2-Ethoxybenzonitrile: Similar in having both ethoxy and nitrile groups but differs in the position of the nitrile group on the aromatic ring, which can affect its reactivity and biological activity.

This compound stands out due to its unique combination of the ethoxy and nitrile groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXZRNGEMFVRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596577
Record name 2-Ethoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869299-29-6
Record name 2-Ethoxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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